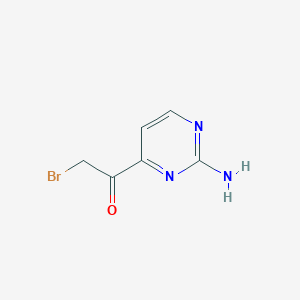

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKALLUYOARJPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469249 | |

| Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106157-91-9 | |

| Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Strategic Utility of 1 2 Aminopyrimidin 4 Yl 2 Bromoethanone in Heterocyclic Synthesis

Nucleophilic Substitution Reactions of the α-Bromo Group

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes 1-(2-aminopyrimidin-4-yl)-2-bromoethanone highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a variety of functional groups and the formation of new carbon-heteroatom bonds.

The α-bromo group is an excellent leaving group, readily displaced by a wide range of nucleophiles. These reactions are fundamental to the elaboration of the core structure and the introduction of diverse substituents. For instance, reaction with primary and secondary amines leads to the corresponding α-amino ketones, while reaction with thiols or thiolates yields α-thio ketones. Similarly, alkoxides and carboxylates can be employed to introduce ether and ester functionalities, respectively.

The general scheme for these reactions involves the attack of the nucleophile on the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion. The reaction conditions can often be tuned to favor the desired substitution product.

Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems

A significant application of this compound lies in its ability to participate in cycloaddition and condensation reactions to construct fused heterocyclic systems. The bifunctional nature of the molecule, possessing both an electrophilic α-bromo ketone and a nucleophilic aminopyrimidine ring, allows for intramolecular and intermolecular cyclizations, leading to a variety of fused ring structures.

Pyrrole (B145914) Ring Formation via Hantzsch-Type Cyclization

The Hantzsch pyrrole synthesis is a classic method for the formation of substituted pyrroles. wikipedia.org This reaction typically involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. This compound can serve as the α-haloketone component in this reaction.

In a typical Hantzsch-type synthesis, the reaction of this compound with a β-ketoester and an amine or ammonia source leads to the formation of a pyrrole ring fused to other heterocyclic systems or bearing a pyrimidinyl substituent. wikipedia.orgtaylorandfrancis.com The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-carbon of the bromoethanone derivative. Subsequent cyclization and dehydration afford the final pyrrole product. wikipedia.org This methodology has been adapted for solid-phase synthesis, allowing for the efficient generation of libraries of pyrrole derivatives. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | β-Ketoester | Ammonia/Primary Amine | Substituted Pyrrole |

Synthesis of Imidazole (B134444) and Imidazopyrimidine Scaffolds

The reaction of this compound with various amidines or other nitrogen-containing nucleophiles provides a direct route to imidazole and, notably, imidazopyrimidine scaffolds. The inherent 2-aminopyrimidine (B69317) moiety within the starting material is perfectly positioned to undergo intramolecular cyclization after an initial intermolecular reaction.

For example, the reaction with a suitable nitrogen-containing reagent can lead to the formation of an intermediate that subsequently cyclizes to form the fused imidazo[1,2-a]pyrimidine (B1208166) ring system. nih.gov This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. nih.govmdpi.com The synthesis often proceeds by heating the α-bromo ketone with a 2-aminopyrimidine derivative, sometimes under microwave irradiation to accelerate the reaction. nih.gov

| Reactant | Product Scaffold | Significance |

| This compound | Imidazo[1,2-a]pyrimidine | Core of many biologically active molecules |

Pyrazole (B372694) Ring Construction through Reactions with Hydrazones and Hydrazines

The construction of pyrazole rings can be achieved through the reaction of this compound with hydrazine (B178648) or its derivatives. This reaction provides a versatile method for the synthesis of pyrazole-substituted pyrimidines.

The general approach involves the condensation of the α-bromo ketone with hydrazine hydrate (B1144303) or a substituted hydrazine. The initial reaction typically forms a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen bromide to afford the pyrazole ring. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring. One-pot procedures have been developed for the synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols from related enaminones and hydrazines. nih.gov The reaction of chalcones with hydrazines is a common method for synthesizing pyrazoline derivatives. nih.gov

| Reactant | Product Type | Key Feature |

| This compound | Pyrazole-substituted pyrimidine (B1678525) | Versatile route to N-substituted pyrazoles |

| Hydrazine/Substituted Hydrazine |

Formation of Other Nitrogen-Containing Heterocycles (e.g., Oxazoles, Triazoles)

The reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles such as oxazoles and triazoles.

Oxazole (B20620) Synthesis: Oxazoles can be synthesized from α-haloketones through various methods, including the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.gov While not a direct reaction of the bromoethanone, it can be converted to an appropriate precursor. A more direct approach involves the condensation of the α-bromo ketone with an amide. This reaction, known as the Robinson-Gabriel synthesis, typically requires harsh conditions but provides a route to 2,5-disubstituted oxazoles.

Triazole Synthesis: The synthesis of triazoles can be achieved through several pathways. For instance, 1,2,4-triazoles can be prepared from the reaction of amidrazones with various reagents. nih.gov The α-bromo ketone can be a precursor to intermediates that then react to form the triazole ring. For example, conversion of the ketone to a hydrazone, followed by reaction with a suitable one-carbon synthon, can lead to the formation of a 1,2,4-triazole (B32235) ring. The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides and alkynes. nih.gov

| Heterocycle | General Synthetic Approach |

| Oxazole | Condensation with amides (Robinson-Gabriel) |

| 1,2,4-Triazole | Reaction of intermediates derived from the α-bromo ketone with nitrogen-containing synthons |

Cross-Coupling Chemistry for C-C and C-N Bond Formation

The bromine atom in this compound, while primarily known for its role in nucleophilic substitutions, can also participate in palladium-catalyzed cross-coupling reactions. However, the reactivity of the α-bromo ketone functionality under these conditions can be complex, and often the pyrimidine ring itself is a more common site for such transformations if it is halogenated.

For instance, Suzuki-Miyaura coupling reactions are widely used to form carbon-carbon bonds between aryl or vinyl halides/triflates and boronic acids or their esters. mdpi.com While the α-bromo position is not the typical site for these reactions, a halogenated pyrimidine ring on the molecule would be a prime candidate for such couplings. mdpi.comrsc.org Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides or triflates with amines. mdpi.com

Stille and Negishi couplings are other powerful palladium-catalyzed methods for C-C bond formation. nih.gov These reactions have been employed in the synthesis of complex molecules containing pyrimidine rings. nih.gov The strategic application of these cross-coupling reactions on a suitably functionalized derivative of this compound could provide access to a vast array of novel compounds with potential applications in drug discovery and materials science. nih.govnih.gov

| Cross-Coupling Reaction | Bond Formed | Typical Substrates |

| Suzuki-Miyaura | C-C | Aryl/Vinyl Halide + Boronic Acid |

| Buchwald-Hartwig | C-N | Aryl Halide + Amine |

| Stille | C-C | Aryl Halide + Organostannane |

| Negishi | C-C | Aryl Halide + Organozinc Reagent |

This compound as a Scaffold for Complex Molecular Architectures

The inherent reactivity of this compound makes it an exceptionally useful building block for the synthesis of complex molecular architectures, particularly those based on the imidazo[1,2-a]pyrimidine core. nih.govnih.gov This fused heterocyclic system is considered a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.comdergipark.org.tr

The classical and most direct application of this bromoethanone derivative is in the Tschitschibabin reaction, where it undergoes intramolecular condensation to form a 2-substituted imidazo[1,2-a]pyrimidine. nih.gov This straightforward reaction provides a reliable entry into this important class of compounds.

Furthermore, this compound serves as a key starting material for more elaborate synthetic strategies, including multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes that combine three or more reactants to generate complex products, and they are a cornerstone of modern drug discovery. nih.govnih.govaccessscience.com For instance, the Groebke-Blackburn-Bienaymé reaction, an MCR involving an α-aminoazine, an aldehyde, and an isocyanide, has been used to modify the 2,4-diaminopyrimidine (B92962) moiety of the drug Trimethoprim to generate novel antimicrobial agents. frontiersin.org A similar strategy could be envisioned starting with the imidazo[1,2-a]pyrimidine core derived from this compound to rapidly generate libraries of diverse compounds.

The Betti and Bargellini reactions are other examples of MCRs that can be used to construct complex scaffolds. nih.govchemicalpapers.com By leveraging the functional groups present in the imidazo[1,2-a]pyrimidine system, it is possible to engage in these and other MCRs to build intricate, three-dimensional molecules with potential pharmaceutical applications. The ability to generate complex and diverse molecular scaffolds from a readily accessible starting material like this compound highlights its significant value in the field of organic and medicinal chemistry. nih.gov

| Reaction/Strategy | Description | Resulting Scaffold |

| Tschitschibabin Reaction | Intramolecular condensation of the aminopyrimidine and bromoacetyl groups. | Imidazo[1,2-a]pyrimidine nih.gov |

| Groebke-Blackburn-Bienaymé Reaction | A three-component reaction of an aminoazine, an aldehyde, and an isocyanide. | Fused imidazo-azines frontiersin.org |

| Betti Reaction | A three-component reaction of a phenol, an aldehyde, and an amine. | Aminobenzylnaphthols and related structures nih.gov |

| Bargellini Reaction | A multicomponent reaction involving a phenol, chloroform, and a ketone. | Oxazepine derivatives chemicalpapers.com |

Investigation of Derivatives and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Diversified Analogs

The primary synthetic route for diversifying the 1-(2-aminopyrimidin-4-yl)-2-bromoethanone core involves the well-established Hantzsch thiazole (B1198619) synthesis. ijpsjournal.comnih.govnih.gov This reaction entails the condensation of the α-haloketone with a thiourea (B124793) or thioamide derivative to yield a 2-aminothiazole (B372263) ring. By strategically varying the substituents on the thiourea, a library of analogs with diverse functionalities can be generated. For instance, reaction with unsubstituted thiourea leads to the formation of a primary 2-aminothiazole, while substituted thioureas introduce corresponding alkyl or aryl groups at the 2-amino position of the thiazole ring. nih.gov

Another key synthetic strategy involves the reaction of this compound with other nucleophilic reagents to form fused heterocyclic systems. For example, reaction with aminothiophenol can lead to the formation of benzothiazine derivatives. researchgate.net Furthermore, imidazo[1,2-a]pyrimidine (B1208166) derivatives can be synthesized, although the specific use of this compound as a direct precursor for these is less commonly documented than for thiazole derivatives. nih.gov The rational design of these analogs is often guided by the desire to mimic the structural motifs of known bioactive molecules or to explore new chemical space to identify novel pharmacophores. nih.govuokerbala.edu.iq

In Vitro Biological Evaluation of Synthesized Derivatives

The synthesized derivatives of this compound, particularly the 2-aminothiazole-containing compounds, have been subjected to a wide array of in vitro biological assays to determine their therapeutic potential. These evaluations have spanned several key areas of drug discovery.

Derivatives of 2-aminopyrimidine (B69317) linked to a thiazole ring have emerged as a significant class of protein kinase inhibitors. nih.gov The 2-anilinothiazole scaffold, in particular, has been extensively studied for its ability to target various kinases involved in cell cycle regulation and cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibition: A notable area of investigation is the inhibition of cyclin-dependent kinases (CDKs). Certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of CDK2 and CDK9. researchgate.netacs.org For instance, the compound 4-(2-amino-4-methylthiazol-5-yl)pyrimidin-2-ylamine demonstrated high selectivity and potency as a CDK2 inhibitor with an IC₅₀ value of 0.002 μM. researchgate.net Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups at the meta or para position of the aniline (B41778) ring enhance CDK2 activity, whereas ortho substitution is detrimental. researchgate.net

Aurora Kinase Inhibition: The 2-aminothiazole scaffold has also been explored for its potential to inhibit Aurora kinases, which are crucial for mitotic progression and are often overexpressed in tumors. Modifications on the 2-aminothiazole ring have led to the identification of compounds that inhibit Aurora A and B, leading to atypical mitotic events in cancer cells. nih.gov

Other Kinase Targets: The versatility of the aminopyrimidine-thiazole scaffold has led to its evaluation against a broader range of kinases. While specific data for derivatives of this compound against Cdc7 kinase, JAK2, and KSP is not extensively detailed in the provided context, the general success of this chemical class as kinase inhibitors suggests their potential activity against these targets as well. nih.gov

Interactive Data Table: Kinase Inhibitory Activity of Selected 2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives

| Compound ID | Structure | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1 | 4-(2-amino-4-methylthiazol-5-yl)pyrimidin-2-ylamine | CDK2 | 0.002 | researchgate.net |

| 2 | 2-Anilino-4-(thiazol-5-yl)pyrimidine derivative | CDK9 | Potent (nM range) | acs.org |

| 3 | 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivative | Aurora A/B | Potent | nih.gov |

| 4 | 2-(thiazol-2-amino)-4-arylaminopyrimidine derivative | ALK | 0.0124 | nih.gov |

| 5 | 2-anilino-4-(thiazol-5-yl)pyrimidine derivative | CDK7/CDK9 | Potent | nih.gov |

The 2-aminopyrimidine and thiazole moieties are both recognized pharmacophores in the development of antimicrobial agents. ijpsjournal.comnih.gov Consequently, derivatives combining these two rings have been investigated for their ability to combat bacterial and fungal pathogens.

Antibacterial Activity: Several novel aminothiazole derivatives have demonstrated promising antibacterial activity. For example, certain thiazolyl-thiourea derivatives have shown efficacy against staphylococcal species with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. nih.gov The introduction of different substituents on the thiazole and pyrimidine (B1678525) rings can significantly influence the antibacterial spectrum and potency. uokerbala.edu.iq

Antifungal Activity: Derivatives of 2-aminothiazole have also been evaluated for their antifungal properties. Studies have shown that some compounds exhibit activity against various fungal strains, including Candida albicans. nih.gov For instance, a demethylated derivative of a 2-amino-4,5-diarylthiazole showed anti-Candida albicans activity with a MIC₈₀ of 9 μM, which is comparable to the standard antifungal drug fluconazole. nih.gov

Interactive Data Table: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolyl-thiourea derivatives | Staphylococcus aureus, Staphylococcus epidermidis | 4-16 µg/mL | nih.gov |

| 2-Amino-4,5-diarylthiazole derivative | Candida albicans | 9 µM (MIC₈₀) | nih.gov |

| Thiazolopyrimidine derivatives | Gram-positive bacteria, yeast-like fungi | Remarkable activity | researchgate.net |

While the provided search results focus primarily on other biological activities, the broad therapeutic potential of thiazole and pyrimidine derivatives suggests that they could also exhibit antiviral properties. The structural diversity achievable from the this compound starting material makes this a plausible area for future investigation. Thiazole-containing compounds have been reported to show activity against a range of viruses. researchgate.net

The anticancer activity of derivatives of this compound is a major focus of research, largely due to their kinase inhibitory properties. nih.govuokerbala.edu.iq

Cytotoxicity against Cancer Cell Lines: Numerous studies have demonstrated the potent cytotoxic effects of 2-aminothiazole and thiazolopyrimidine derivatives against a variety of human cancer cell lines. nih.govacs.orgnih.gov For instance, some thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives exhibited significant in vitro antitumor activity at low concentrations (log10 GI₅₀ = -4.7) against a panel of 60 human tumor cell lines. nih.gov The antiproliferative effects are often linked to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. sioc-journal.cn

Mechanism of Action: The anticancer potential of these compounds is often attributed to their ability to inhibit protein kinases that are critical for tumor growth and survival. nih.govnih.gov Additionally, some thiazolopyrimidine derivatives have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death. nih.gov

Interactive Data Table: Anticancer Activity of Selected Derivatives

| Compound Class | Cancer Cell Line(s) | Activity (e.g., GI₅₀, IC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives | 60 human tumor cell lines | log10 GI₅₀ = -4.7 | Not specified | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives | Various cancer cell lines | Potent antiproliferative activity | CDK inhibition | nih.gov |

| Thiazolopyrimidine derivatives | A549 (lung cancer) | IC₅₀ = 0.23 µM | Topoisomerase II inhibition | nih.gov |

| N-(4-(3-aminophenyl(thiazol-2-yl)acetamide derivatives | Melanoma, leukemia, pancreatic cancer | Medium to low micromolar range | Not specified | nih.gov |

The structural motifs present in the derivatives of this compound are also associated with anti-inflammatory activity. nih.gov

Inhibition of Inflammatory Mediators: Certain thiazolo[3,2-a]pyrimidine derivatives have been shown to exert moderate anti-inflammatory activity in in vivo models. researchgate.net The mechanism of action is thought to involve the inhibition of inflammatory pathways and the reduction of pro-inflammatory cytokine production. For example, some novel 2-aminothiazole analogues have been designed as potential 5-lipoxygenase inhibitors, a key enzyme in the inflammatory cascade. nih.gov Studies on 4-arylthiazole acetic acid and 2-aminothiazole derivatives have identified compounds that strongly suppress carrageenan-induced paw edema in rats. sioc-journal.cn

Comprehensive Structure-Activity Relationship (SAR) Analysis

The versatility of the 2-aminopyrimidine core allows for extensive chemical modification, enabling researchers to fine-tune pharmacological properties. ijpsjournal.com SAR studies are crucial in transforming initial hits from high-throughput screening into optimized lead compounds with enhanced potency, selectivity, and improved physicochemical properties. researchgate.netnih.gov

Influence of Substituent Variation on Biological Potency and Selectivity

The biological activity of 2-aminopyrimidine derivatives can be dramatically altered by the nature and position of various substituents. This is evident across different target classes, including kinases, β-glucuronidase, and G-protein coupled receptors. mdpi.comnih.gov

Kinase Inhibitors:

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in a vast number of kinase inhibitors. acs.org SAR studies often focus on substituents at the C4 and C5 positions of the pyrimidine ring, as well as on the exocyclic amino group.

Substitutions at C4 and C6: In a series of histamine (B1213489) H4 receptor (H4R) ligands, replacing a tert-butyl group at the C6 position with aromatic and secondary amine moieties led to a significant increase in potency. nih.gov For instance, the introduction of a 4-cyanophenyl group resulted in a compound with potent in vitro activity and in vivo efficacy in pain and inflammation models. nih.gov

Substitutions on Ancillary Groups: For β-glucuronidase inhibitors, modifications on appended phenyl rings have shown that the length of an alkoxy chain is critical for activity. While a methoxy (B1213986) substituent at C4 of a phenyl ring rendered a compound inactive, a butoxy or octyloxy group at the same position conferred inhibitory activity. mdpi.comnih.gov Similarly, increasing the alkyl chain length (from methyl to butyl) on a C4-substituted phenyl ring also enhanced β-glucuronidase inhibition. mdpi.com

Piperazine (B1678402) Modifications: The substitution pattern on a piperazine ring attached to the pyrimidine core can be a deciding factor for biological activity. A compound with a terminal hydrogen on a piperazinyl substituent at C4 of the pyrimidine was found to be a potent β-glucuronidase inhibitor (IC50 = 2.8 µM), while replacing this hydrogen with a phenyl group (4-phenylpiperazinyl) resulted in an inactive compound. mdpi.comnih.gov This suggests the hydrogen atom may be crucial for interaction with the enzyme's active site. mdpi.com

Selectivity: In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), 2-aminopyrimidine derivatives were synthesized to selectively target the mutant kinase over c-KIT, aiming to reduce myelosuppressive side effects. nih.gov Similarly, for c-Jun N-terminal kinase (JNK) inhibitors, optimization of substituents was performed to improve microsomal clearance while maintaining potency. nih.gov For dual CDK/HDAC inhibitors, scaffold hopping from a 2-aminopyridine (B139424) to a 2-aminopyrimidine core, along with modifications to the linker and zinc-binding group (ZBG), significantly influenced potency and selectivity for different HDAC isoforms. acs.org

Table 1: SAR of 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors Data sourced from a study on synthesized 2-aminopyrimidine derivatives. nih.gov

| Compound | Substitution at C4 of Pyrimidine | Additional Substituent Details | IC50 (µM) |

|---|---|---|---|

| 8 | 4-(4-Butoxyphenyl)piperazin-1-yl | Butoxy at C4 of phenyl | 72.0 ± 6.20 |

| 9 | 4-(4-(Octyloxy)phenyl)piperazin-1-yl | Octyloxy at C4 of phenyl | 126.43 ± 6.16 |

| 22 | 4-(p-Tolyl)piperazin-1-yl | Ethyl at C4 of phenyl | 300.25 ± 12.5 |

| 23 | 4-(4-Butylphenyl)piperazin-1-yl | Butyl at C4 of phenyl | 126.43 ± 6.16 |

| 24 | Piperazin-1-yl | Unsubstituted Piperazine | 2.8 ± 0.10 |

| 25 | 4-Phenylpiperazin-1-yl | Unsubstituted Phenyl on Piperazine | Inactive |

| Standard | D-Saccharic acid 1,4-lactone | 45.75 ± 2.16 |

Table 2: SAR of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors Data from a study on potent FLT3 inhibitors for Acute Myeloid Leukemia (AML). nih.gov

| Compound | Core Structure | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | MV4-11 Cell IC50 (nM) |

|---|---|---|---|---|

| 15 | 2-Aminopyrimidine Derivative | 7.42 ± 1.23 | 9.21 ± 0.04 | 0.83 ± 0.15 |

Elucidation of Essential Pharmacophoric Elements

A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the 2-aminopyrimidine class, several key pharmacophoric elements have been identified.

The 2-Aminopyrimidine Core: The core itself is a primary pharmacophoric element. The arrangement of nitrogen atoms in the pyrimidine ring and the exocyclic amino group allows for critical hydrogen bond interactions, most notably with the hinge region of protein kinases. nih.gov This interaction pattern anchors the inhibitor in the ATP-binding pocket. The unique structure of 2-aminopyrimidine allows it to act as both a hydrogen bond donor and acceptor, enhancing its binding affinity with biological targets. ijpsjournal.com

Hydrogen Bond Donors and Acceptors: The presence and positioning of hydrogen bond donors and acceptors are critical for potent inhibitory activity. mdpi.com In potent β-glucuronidase inhibitors, docking studies revealed that the nitrogen of a piperazine moiety established two crucial hydrogen bonds with active site residues Glu413 and Tyr468. nih.gov The absence of such interactions in other derivatives, like a phenylpiperazinyl analog, led to a loss of activity. nih.gov

Hydrophobic and Aromatic Features: Beyond hydrogen bonding, hydrophobic interactions play a significant role. In kinase inhibitors, aromatic rings are often appended to the 2-aminopyrimidine core to occupy hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity. nih.gov For example, in EPHA2 inhibitors, a substituted phenyl group can be oriented to fill a cavity, enhancing binding. nih.gov

Zinc-Binding Groups (ZBGs): In the specific case of dual CDK/HDAC inhibitors, a ZBG such as a hydroxamic acid is an essential pharmacophoric element for chelating the catalytic zinc ion in the active site of histone deacetylases. acs.org

Conformational Effects on Ligand-Target Interactions

The three-dimensional conformation of a ligand is paramount for its interaction with a biological target. The flexibility or rigidity of a molecule can dictate its ability to adopt the optimal binding pose, thereby influencing its potency and selectivity.

Conformational Restriction via Macrocyclization: A powerful strategy in medicinal chemistry is to use macrocyclization to pre-organize a ligand into its bioactive conformation. This rigidity can enhance potency by reducing the entropic penalty of binding. In a series of 2-aminopyrimidine-based EPHA2 kinase inhibitors, macrocyclization was used to lock a sulfonamide group in its bioactive conformation, enhancing its interaction with the front pocket of the enzyme. nih.gov

Orientation of the Pyrimidine Ring: The orientation of the 2-aminopyrimidine ring itself within the active site can have profound effects on selectivity. In studies of neuronal nitric oxide synthase (nNOS) inhibitors, the tilt of the 2-aminopyridine ring was observed to be significantly different when bound to the nNOS isoform compared to the eNOS isoform. nih.gov This differential binding conformation is a key determinant of isoform selectivity. nih.gov

Flexible Side Chains: The conformation of flexible side chains is also critical. For nNOS inhibitors, the conformation of an amino side chain linker is influenced by the orientation of the 2-aminopyridine head group. nih.gov In β-glucuronidase inhibitors, docking studies showed that active compounds established key hydrogen bonding and hydrophobic interactions, which requires the ligand to adopt a specific conformation to fit within the binding pocket. nih.gov The inability of inactive compounds to adopt this conformation and make these key interactions underscores the importance of conformational effects. mdpi.com For a ligand to bind, the target protein may also need to undergo a conformational change, such as the movement of a key residue to open a binding pocket, which is a time-dependent process that influences binding affinity. mdpi.com

Computational Methodologies in the Design and Analysis of Derivatives

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-aminopyrimidin-4-yl)-2-bromoethanone derivatives, docking studies are instrumental in understanding how these compounds interact with their biological targets at the molecular level.

Researchers have utilized molecular docking to investigate the binding of aminopyrimidine derivatives to various protein targets. For instance, in a study targeting the human cyclin-dependent kinase 8 (CDK8) enzyme, a key player in cancer development, newly designed aminopyrimidine derivatives were docked into the active site of the CDK8 protein (PDB ID: 5XQX). rubatosis.org The results indicated that the designed compounds exhibited a better binding affinity than the standard drug, 5-fluorouracil. rubatosis.org The docking analysis, performed using AutoDock Vina, revealed the specific binding interactions that contribute to the inhibitory potential of these derivatives. rubatosis.org

Similarly, docking studies have been crucial in evaluating 2-aminopyrimidine (B69317) derivatives as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov These studies help to predict the binding modes and molecular mechanics of the ligands, highlighting the importance of donor or acceptor functionalities for potent inhibitory activity. nih.gov In another example, molecular docking of quinoxaline (B1680401) derivatives, which share structural similarities with pyrimidines, into the EGFR receptor (PDB ID: 4HJO) showed a strong correlation between the calculated binding energies and the experimentally determined IC50 values against cancer cell lines. nih.gov The docking analysis revealed key hydrogen bonding and π-cation interactions with residues such as LYS721 and MET769. nih.gov

The general procedure for such studies involves obtaining the crystal structure of the target protein from a repository like the Protein Data Bank. rubatosis.org Software such as AutoDock Vina or Schrodinger Maestro are then used to predict the binding poses and affinities of the designed ligands within the protein's active site. rubatosis.orgmdpi.com These studies provide a rational basis for the observed biological activities and guide the further optimization of lead compounds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Profiling

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-target interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the conformational stability of the complex and provide a more detailed profile of the interactions.

MD simulations have been employed to study the stability of ligand-protein complexes involving aminopyrimidine-related scaffolds. For example, in the development of HIV-1 non-nucleoside reverse transcriptase (RT) inhibitors, MD simulations demonstrated that newly designed compounds could stably bind to the HIV-1 RT enzyme. researchgate.net These simulations provide valuable information for the design and development of novel inhibitors. researchgate.net

In a study on 4-aminopyridine (B3432731) semicarbazones, MD simulations were used to calculate the binding free energies of the compounds in the active site of acetylcholinesterase (AChE) using the Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) method. nih.gov This computational approach confirmed the consensual interaction with AChE, justifying the experimental outcomes. nih.gov MD simulations are recognized as an indispensable tool for studying biomolecular structure and dynamics at an atomic scale and with high temporal resolution, which has opened new avenues in drug discovery. youtube.com The process generally involves constructing a model of the ligand-protein complex and then running simulations to observe the system's behavior over time, which can range from picoseconds to microseconds. youtube.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. uobasrah.edu.iq This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to aminopyrimidine derivatives and related heterocyclic compounds. For a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives with anticancer activity, 2D and 3D QSAR approaches were used to correlate their structures with their tyrosine kinase inhibitory activity. nih.gov Due to the high number of molecular descriptors compared to the number of compounds, ridge regression was employed to develop reliable models. nih.gov

In another study on 2-substituted aminopyridopyrimidin-7-one derivatives as tyrosine kinase inhibitors, several QSAR equations were formulated with R² values ranging from 0.87 to 0.91. uobasrah.edu.iq These models used quantum chemical molecular descriptors to predict the biological activity. uobasrah.edu.iq The general methodology involves calculating various molecular descriptors that describe the physicochemical properties of the compounds. nih.gov Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Genetic Function Approximation (GFA) are then used to build the QSAR model. nih.govresearchgate.net The predictive power of the model is assessed using a test set of compounds that were not used in the model development. nih.gov

The following table presents a summary of QSAR models for 2-Substituted Aminopyridopyrimidin-7-one derivatives as Tyrosine Kinase Inhibitors. uobasrah.edu.iq

| Model Equation | R² | Standard Error (SE) |

| Bi-parametric linear equation | 0.87 | 0.10-0.12 |

| Tri-parametric linear equation | 0.879-0.91 | Not specified |

In Silico Screening and Virtual Ligand Design for Novel Chemical Entities

In silico screening and virtual ligand design are powerful computational strategies for identifying novel chemical entities from large compound libraries. nih.gov These methods are essential for reducing the time and cost associated with experimental screening. bohrium.com

Virtual screening can be either ligand-based or structure-based. Ligand-based approaches, such as pharmacophore modeling and similarity searching, are used when the structure of the target is unknown. nih.gov Structure-based virtual screening, which relies on molecular docking, is employed when the 3D structure of the target protein is available. nih.gov

A study on the discovery of new inhibitors for the oncoprotein MDM2 utilized a combination of similarity searching and docking to screen for chemically tractable scaffolds. nih.gov This approach successfully identified low molecular weight fragments that bind to the p53-interaction site of MDM2. nih.gov In the context of aminopyrimidine derivatives, in silico screening has been used to identify novel compounds with potential anticancer activity against targets like the FLT3 kinase enzyme. nih.gov The screening process often involves filtering compounds based on predicted pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) to ensure they have drug-like characteristics. bohrium.com

For instance, in the design of novel 4-aminopyrimidine-5-carbonitriles, an in silico analysis was conducted to predict their pharmacological properties before synthesis and biological evaluation. bohrium.com This pre-screening step helps to prioritize compounds that are more likely to have favorable biological activity and drug-like properties. bohrium.com The following table summarizes the in silico prediction of cell line cytotoxicity for these derivatives. bohrium.com

| Compound | Predicted Activity (Pa > 0.5) |

| 3a-h | Selected for antiproliferative activity screening |

Conclusion and Future Research Trajectories

Recapitulation of the Compound's Significance as a Synthetic Platform

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone is a bifunctional molecule of considerable interest in synthetic organic and medicinal chemistry. Its significance lies in the reactive nature of its two key functional groups: the 2-aminopyrimidine (B69317) core and the α-bromoethanone side chain. The aminopyrimidine moiety is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. gsconlinepress.comtandfonline.com It can participate in various chemical transformations, and the amino group can be further functionalized.

The α-bromoethanone unit is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of substituents and the construction of new heterocyclic rings. For instance, it can react with various nucleophiles such as amines, thiols, and hydrazines to generate a diverse library of derivatives. This versatility makes this compound a valuable starting material for creating fused heterocyclic systems, which are often associated with a broad spectrum of pharmacological activities. nih.govosi.lvscirp.orglongdom.org The synthesis of such fused systems, like imidazopyrimidines or thiazolopyrimidines, is a common strategy in the quest for novel drug candidates.

Prospective Directions for Structural Exploration and Diversification

The structural framework of this compound offers numerous avenues for future exploration and diversification. The inherent reactivity of the α-bromoethanone moiety is the primary driver for creating novel molecular entities.

Future synthetic strategies will likely continue to exploit the electrophilic nature of the carbon adjacent to the bromine atom. Key areas for structural diversification include:

Synthesis of Fused Heterocyclic Systems: Condensation reactions with various binucleophiles can lead to the formation of a plethora of fused pyrimidine (B1678525) derivatives. For example, reaction with thiourea (B124793) or thioamides can yield thienopyrimidines, while reactions with hydrazines can lead to the formation of pyridazinopyrimidines or other nitrogen-containing fused systems. nih.gov The exploration of novel cyclization reactions will be crucial in expanding the chemical space of accessible compounds. osi.lv

Modification of the Aminopyrimidine Core: The amino group on the pyrimidine ring can be acylated, alkylated, or used as a handle for further synthetic transformations. These modifications can influence the compound's solubility, pharmacokinetic properties, and target-binding interactions.

Introduction of Diverse Substituents: The reaction of the bromoethanone with a wide array of nucleophiles allows for the introduction of various side chains. This can be systematically explored to establish structure-activity relationships (SAR) for different biological targets. The introduction of different aryl or heteroaryl moieties can significantly impact the biological activity of the resulting molecules. tandfonline.com

A summary of potential structural modifications is presented in the interactive table below:

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structures |

| α-Bromoethanone | Nucleophilic Substitution | Amines, Thiols, Alcohols, Carboxylates | Substituted aminoketones, thioketones, etc. |

| α-Bromoethanone | Cyclocondensation | Thiourea, Thioamides, Hydrazines, Amidines | Fused heterocycles (e.g., Thiazolopyrimidines, Imidazopyrimidines) |

| 2-Amino Group | Acylation/Alkylation | Acyl chlorides, Alkyl halides | N-acylated/N-alkylated aminopyrimidines |

| Pyrimidine Ring | Cross-coupling Reactions | Boronic acids, Stannanes (with prior modification) | Aryl- or heteroaryl-substituted pyrimidines |

Identification of Emerging Research Avenues and Potential Therapeutic Applications for Derivatives

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. gsconlinepress.comnih.gov Consequently, derivatives of this compound hold promise in several therapeutic areas.

Emerging research avenues for these derivatives include:

Kinase Inhibitors: A significant number of aminopyrimidine-based compounds have been developed as kinase inhibitors for the treatment of cancer. mdpi.com Future research could focus on designing derivatives of this compound that selectively target kinases implicated in various cancers, such as FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia or Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov

Antimicrobial Agents: Given the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. The 2-aminopyrimidine core is present in some antimicrobial drugs, and novel derivatives could be screened for their efficacy against a broad spectrum of pathogens. ijpsjournal.com

Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties. Future studies could explore the potential of compounds derived from this compound to modulate inflammatory pathways.

Neurodegenerative Diseases: Recent studies have explored aminopyrimidine derivatives as inhibitors of enzymes like beta-amyloid cleaving enzyme-1 (BACE1), which is a key target in Alzheimer's disease research. nih.gov This represents a promising, albeit challenging, avenue for future investigation.

The continued exploration of derivatives originating from this compound is expected to yield novel compounds with significant therapeutic potential across a range of diseases.

Q & A

Q. What are the established synthetic routes for 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone?

Methodological Answer: The compound is typically synthesized via bromination of a pre-existing ketone precursor. For example:

- Direct Bromination : Reacting 1-(2-Aminopyrimidin-4-yl)ethanone with bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide, NBS) in a polar aprotic solvent (e.g., dioxane or acetone) under reflux conditions .

- Coupling Reactions : Utilizing 2-aminopyrimidine derivatives with bromoacetyl intermediates in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, cyclohexane/EtOAc gradients) .

Q. How is the compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Employ SHELX software for single-crystal structure determination, particularly useful for resolving bond lengths and angles in the pyrimidine ring .

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the aminopyrimidine ring (δ ~6.5–8.5 ppm) and the bromoethanone moiety (δ ~4.0–5.0 ppm for CH₂Br) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH₂ stretches at ~3200–3300 cm⁻¹ .

Q. What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of brominated vapors.

- Storage : Keep in a dark, dry environment at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) to stabilize transition states .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature Control : Optimize reflux duration (e.g., 18–24 hours) to balance yield and byproduct formation .

Data Contradiction Note : Excessive heating may lead to dehalogenation or ring-opening side reactions; validate via GC-MS .

Q. What strategies mitigate byproduct formation during heterocyclic derivatization?

Methodological Answer:

- Protecting Groups : Temporarily shield the 2-aminopyrimidine NH₂ group with Boc (tert-butoxycarbonyl) to prevent unwanted coupling .

- Chemoselective Reagents : Use EDCI/HOBt for selective amide bond formation without activating the bromoethanone moiety .

Example : In thiazole synthesis, prioritize thiourea over thiosemicarbazide to avoid competing hydrazone formation .

Q. How does the electronic nature of the aminopyrimidine ring influence reactivity?

Methodological Answer:

- Resonance Effects : The electron-rich 2-aminopyrimidine ring directs electrophilic substitution to the 4-position, enhancing regioselectivity in cross-coupling reactions .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict charge distribution and nucleophilic attack sites .

Experimental Validation : Compare Hammett σ values for substituent effects on reaction rates .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer:

- Kinase Inhibitor Precursors : Serve as a scaffold for ATP-binding site modifications in antitumor agents .

- Antimicrobial Agents : Functionalize via Mannich reactions to introduce imidazo-thiadiazole moieties, as demonstrated in benzofuran derivatives .

Biological Assay Design : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Data Analysis and Contradictions

Q. How to resolve discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

- X-ray vs. NMR : If NMR suggests planar geometry but X-ray shows distortion (e.g., pyrimidine ring puckering), consider intermolecular H-bonding or crystal packing effects .

- Validation : Cross-reference with IR and mass spectrometry to confirm functional group integrity .

Q. Why do certain coupling reactions fail despite optimal conditions?

Root Cause Analysis :

- Steric Hindrance : Bulky substituents on the pyrimidine ring may impede access to the bromoethanone site.

- Solvent Polarity : Low-polarity solvents (e.g., THF) may insufficiently stabilize ionic intermediates. Switch to DMF or DMA .

Troubleshooting : Pre-activate the bromoethanone with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Bromoethanone Derivatives

| Derivative | Reaction with Thiourea (Yield%) | Reaction with Hydrazine (Yield%) |

|---|---|---|

| This compound | 75% | 60% |

| 1-(Benzofuran-2-yl)-2-bromoethanone | 80% | 85% |

Q. Table 2. Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, pyrimidine-H), δ 4.52 (s, 2H, CH₂Br) | |

| FT-IR | 1653 cm⁻¹ (C=O), 3262 cm⁻¹ (NH₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.